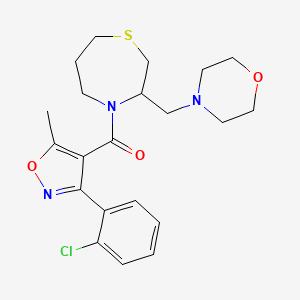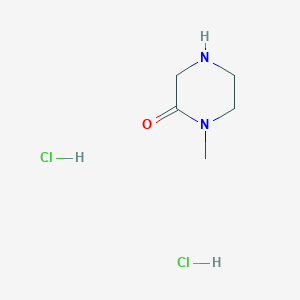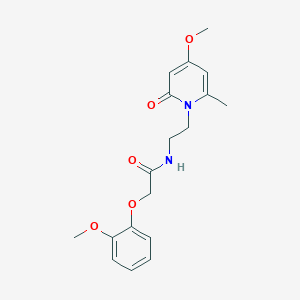
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a thiazepane ring, and a morpholine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the isoxazole, thiazepane, and morpholine rings could affect the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Imaging Agent in Parkinson's Disease Research
The compound was explored as a potential positron emission tomography (PET) imaging agent for the LRRK2 enzyme in Parkinson's disease. The synthesis of a related compound, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), and its precursor demonstrated the potential for imaging LRRK2 activity, which could provide valuable insights into the progression and treatment of Parkinson's disease. The process involved a multi-step synthesis and resulted in a tracer with high radiochemical yield and purity, indicating its suitability for PET imaging applications (Wang, Gao, Xu, & Zheng, 2017).
Molecular Docking and Biological Activity Studies
Research into novel bioactive heterocycles, including the synthesis and structural exploration of related compounds, has highlighted their potential in drug development. For instance, studies involving (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have shown antiproliferative activity against cancer cell lines. This compound's structure was characterized using various spectroscopic methods and X-ray diffraction, which confirmed its molecular conformation and potential for stability through intra- and inter-molecular hydrogen bonds. Hirshfeld surface analysis further detailed the intermolecular interactions present, underscoring the compound's significance in developing new therapeutic agents (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, & Naveen, 2018).
Synthesis and Reactivity Studies
Research into functional isoxazole derivatives from related chemical structures has contributed to synthetic chemistry, providing insights into the reactivity and potential applications of these compounds. The modification of (5-arylisoxazol-3-yl)chloromethanes with various nucleophiles demonstrated the versatility of these compounds in synthesizing a range of derivatives with potential biological and chemical applications. Such studies not only expand the library of isoxazole-based compounds but also enhance our understanding of their reactivity and potential uses in medicinal chemistry and material science (Potkin, Bumagin, Petkevich, Dikusar, Semenova, Kurman, Zolotar’, Pashkevich, Gurinovich, & Kul’chitskii, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-15-19(20(23-28-15)17-5-2-3-6-18(17)22)21(26)25-7-4-12-29-14-16(25)13-24-8-10-27-11-9-24/h2-3,5-6,16H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLJMLGUOLGYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCSCC3CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2984267.png)

![5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984272.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2984275.png)
![N-(5-methylisoxazol-3-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984276.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2984278.png)
![(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2984280.png)

![2-(((6-((Hydroxyimino)ethyl)benzo[3,4-D]1,3-dioxolen-5-YL)amino)methylene)indane-1,3-dione](/img/structure/B2984284.png)
![8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2984285.png)
![2-((2,4-Difluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2984286.png)
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2984287.png)